1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207056-01-6 |
|---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-18-12-14-20(15-13-18)31-26(32)22-10-5-6-11-23(22)30(27(31)33)17-24-28-25(29-35-24)19-8-7-9-21(16-19)34-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
PQIMZLDGOSIWRO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione belongs to a significant class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on recent research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives, particularly those containing a 2,4-dione moiety, have garnered attention due to their broad spectrum of biological activities. These include antimicrobial , anticancer , antiviral , and anti-inflammatory effects. The structural diversity provided by substituents on the quinazoline core significantly influences their biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline-2,4(1H,3H)-diones exhibit notable antimicrobial properties. In particular:
- Compound Evaluation : A series of quinazoline derivatives were evaluated against Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. The most active compounds displayed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli with corresponding minimum inhibitory concentration (MIC) values between 70 and 80 mg/mL .
- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| Compound 13 | 11 | 75 | E. coli |
| Compound 15 | 12 | 80 | S. aureus, C. albicans |
| Compound 14a | 12 | 70 | S. aureus |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied:
- Cell Line Studies : Compounds have shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, certain derivatives exhibited IC50 values significantly lower than the reference drug doxorubicin .
- Mechanisms : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific pathways such as receptor tyrosine kinases .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | A549 | 5.0 | Doxorubicin (10.0) |
| Compound B | MCF-7 | 6.5 | Doxorubicin (9.5) |
Antiviral Activity
Some derivatives have also shown promising antiviral activity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents . The compound has been evaluated for its effectiveness against various bacterial strains:
- Mechanism of Action : The compound acts by inhibiting bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.
- Activity Spectrum : It has shown moderate activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from this structure demonstrated inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The incorporation of the oxadiazole moiety into the quinazoline framework has led to enhanced anticancer activity:
- Cell Line Studies : Compounds similar to this structure have been tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of quinazoline derivatives:
- Compound Testing : A series of derivatives were synthesized and tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines.
- Findings : Several compounds showed promising results with IC50 values indicating potent antiproliferative effects. For instance, one derivative displayed an IC50 value of 0.48 µM against MCF-7 cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have been noted for:
- Antioxidant Properties : Some studies indicate that these compounds can act as antioxidants, reducing oxidative stress in biological systems.
- Potential in Drug Development : The unique structural features allow for modifications that can lead to new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The quinazoline-2,4-dione core distinguishes this compound from analogs like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (). The latter employs a thieno[2,3-d]pyrimidine-2,4-dione core, which introduces sulfur into the aromatic system. This substitution can alter electronic properties, solubility, and binding affinities.
Substituent Effects
- Oxadiazole Moieties: Both the target compound and the thienopyrimidine-dione derivative () incorporate 1,2,4-oxadiazole groups. Oxadiazoles are known for their electron-withdrawing effects and metabolic stability, which are critical for drug-like properties. However, the position of substitution varies: the target compound’s oxadiazole is linked to a 3-ethoxyphenyl group, whereas ’s analog includes a 5-phenyl-1,3,4-oxadiazole.
- Aromatic Substitutents : The 4-ethylphenyl group in the target compound contrasts with the 5-methyl-3-phenyl groups in ’s analog. Ethyl substituents can improve metabolic stability over methyl groups due to reduced oxidative susceptibility.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole and quinazoline-2,4-dione moieties in this compound?
- Methodology :
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of nitrile derivatives with hydroxylamine or through palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
- The quinazoline-2,4-dione core is typically formed via condensation of anthranilic acid derivatives with urea or via cyclization of substituted benzamides under acidic conditions .
- Example: In structurally related compounds, 1,2,4-oxadiazole derivatives were synthesized by reacting nitro precursors with formic acid, followed by coupling to quinazoline-dione scaffolds using methylene bridges .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., oxadiazole orientation and quinazoline-dione planarity) .
- NMR spectroscopy : Use - and -NMR to verify proton environments (e.g., ethoxyphenyl methylene protons at δ 4.1–4.3 ppm and quinazoline carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H] for CHNO).
Q. What biological screening assays are appropriate for initial evaluation of this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to structural similarity to triazole/quinazoline-based inhibitors .
- Antifungal/antimicrobial activity : Use disk diffusion or microdilution assays, referencing protocols for quinconazole derivatives .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potential therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on the ethoxyphenyl and ethylphenyl groups?
- Methodology :
- Systematic substitution : Replace ethoxy groups with methoxy, halogens, or bulky substituents to assess steric/electronic impacts on bioactivity .
- Comparative docking studies : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., fungal lanosterol demethylase for antifungal activity) .
- Data analysis : Correlate logP values (from HPLC) with membrane permeability trends .
Q. What experimental approaches address contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodology :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in oxadiazole-methyl bridges) causing peak splitting .
- Isotopic labeling : Use -labeled intermediates to trace resonance assignments in complex heterocycles .
- Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes for carbonyl stretches .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodology :
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) to assess degradation of oxadiazole or quinazoline-dione moieties .
- Metabolic stability : Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., ethylphenyl methyl groups) .
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions relevant to bioavailability .
Q. What strategies resolve low yields in the final coupling step between oxadiazole and quinazoline-dione units?
- Methodology :
- Optimize reaction conditions : Screen solvents (DMF vs. THF), bases (KCO vs. CsCO), and temperatures to enhance nucleophilic substitution efficiency .
- Protecting group chemistry : Temporarily protect quinazoline-dione carbonyls with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Catalytic acceleration : Test Pd(0) or Cu(I) catalysts for cross-coupling under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
